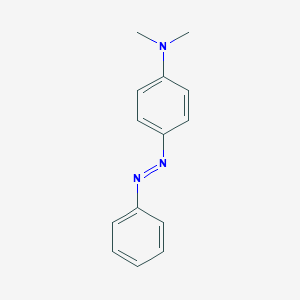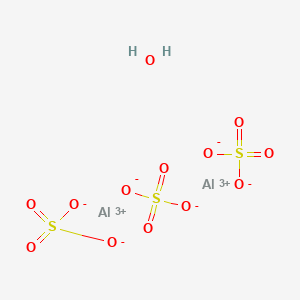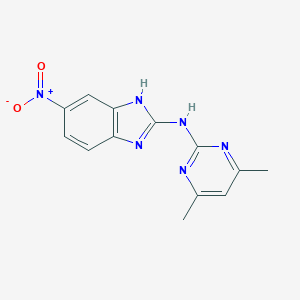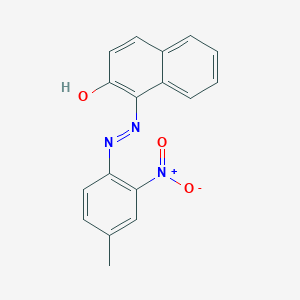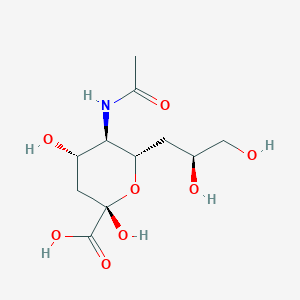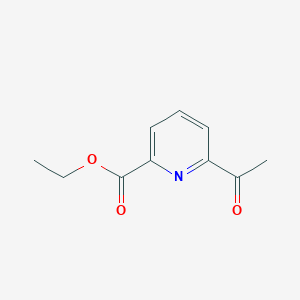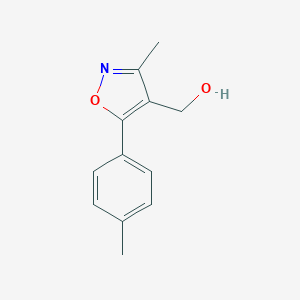
(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol is a chemical compound with the molecular formula C12H13NO2. It is also known as M4M and is commonly used in scientific research.
Applications De Recherche Scientifique
(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the glutamatergic system. COX-2 is an enzyme involved in the production of inflammatory mediators, and its inhibition can reduce inflammation and pain. The glutamatergic system is involved in the regulation of synaptic plasticity and neuronal survival, and its modulation can have neuroprotective effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol have been studied in various in vitro and in vivo models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the activation of microglia and astrocytes. It has also been shown to reduce the levels of oxidative stress and to increase the activity of antioxidant enzymes. In addition, it has been shown to improve cognitive function and to reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol in lab experiments include its high purity and stability, its well-established synthesis method, and its potential therapeutic applications. However, its limitations include its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol. These include:
1. Further studies on its mechanism of action and its potential targets in the inflammatory and neurodegenerative pathways.
2. Optimization of its synthesis method for higher yield and purity.
3. Development of new formulations and delivery methods to improve its solubility and bioavailability.
4. Preclinical and clinical studies to evaluate its safety and efficacy in the treatment of neurodegenerative diseases.
5. Studies on its potential use in other therapeutic areas, such as cancer and cardiovascular diseases.
Conclusion:
In conclusion, (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol is a chemical compound with potential therapeutic applications in the treatment of neurodegenerative diseases. Its synthesis method has been well-established, and its mechanism of action and biochemical effects have been studied in various models. However, further research is needed to fully understand its therapeutic potential and to overcome its limitations for lab experiments.
Méthodes De Synthèse
The synthesis of (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol involves the reaction of p-tolylhydroxylamine with 3-methyl-4-nitrobenzaldehyde in the presence of sodium methoxide. The resulting intermediate is then reduced with sodium borohydride to obtain the final product. This method has been reported in several scientific publications and has been optimized for high yield and purity.
Propriétés
IUPAC Name |
[3-methyl-5-(4-methylphenyl)-1,2-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)13-15-12/h3-6,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSPNLYURXDVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NO2)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

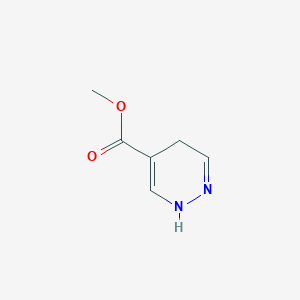
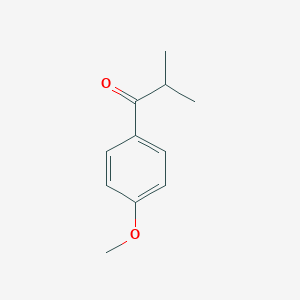
![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
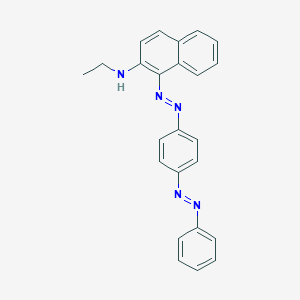
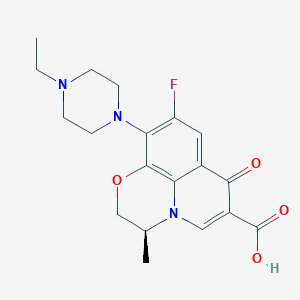
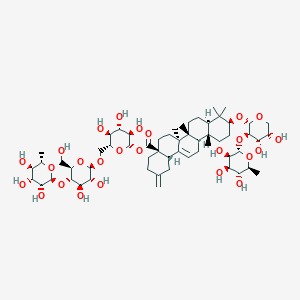
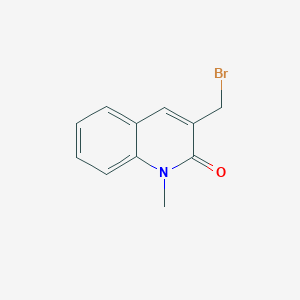
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
